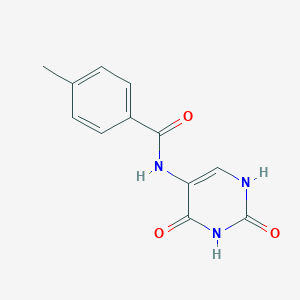
3-(butanoylamino)-N-(2-methylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(butanoylamino)-N-(2-methylpropyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound is also known as BAY 73-6691 and is widely used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3-(butanoylamino)-N-(2-methylpropyl)benzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also inhibit the production of certain inflammatory cytokines, which can help reduce inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-(butanoylamino)-N-(2-methylpropyl)benzamide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in the body, and improve insulin sensitivity in diabetic patients. This compound has also been shown to have a protective effect on the cardiovascular system and may help prevent the development of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(butanoylamino)-N-(2-methylpropyl)benzamide in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-(butanoylamino)-N-(2-methylpropyl)benzamide. One of the most promising areas of research is the development of new drugs that are based on this compound. Researchers are also interested in studying the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 3-(butanoylamino)-N-(2-methylpropyl)benzamide involves the reaction of 2-methylpropylamine with 3-(chloroacetyl)benzoic acid in the presence of a base. The resulting product is then treated with butyric anhydride to obtain the final product. This process yields a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
3-(butanoylamino)-N-(2-methylpropyl)benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic properties. This compound has also been studied for its potential use in treating cardiovascular diseases, diabetes, and neurological disorders.
Propiedades
Nombre del producto |
3-(butanoylamino)-N-(2-methylpropyl)benzamide |
|---|---|
Fórmula molecular |
C15H22N2O2 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
3-(butanoylamino)-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C15H22N2O2/c1-4-6-14(18)17-13-8-5-7-12(9-13)15(19)16-10-11(2)3/h5,7-9,11H,4,6,10H2,1-3H3,(H,16,19)(H,17,18) |
Clave InChI |
PYLMJNLZMFCANH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NCC(C)C |
SMILES canónico |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B303078.png)


![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B303084.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)
![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)
![2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303094.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide](/img/structure/B303095.png)
![3-{[(2,5-dimethylphenoxy)acetyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B303096.png)